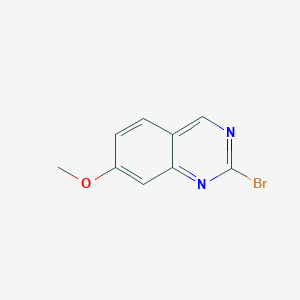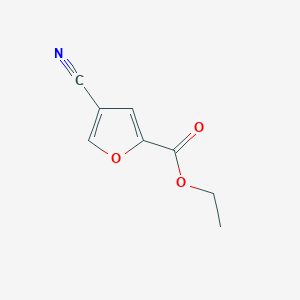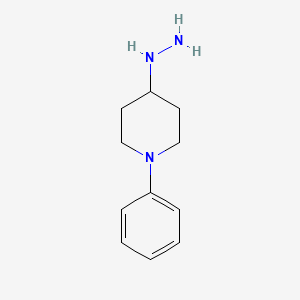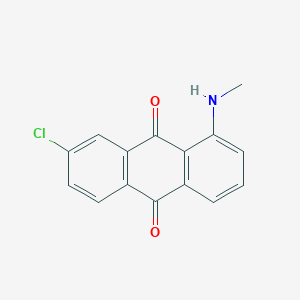
7-Chloro-1-(methylamino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6-trihydroxy-7-(1-hydroxyethyl)anthracene-9,10-dione , is an organic compound with the molecular formula C₁₆H₁₄N₂O₂ . It belongs to the anthraquinone class of compounds. Anthraquinones are yellow, highly crystalline solids that are poorly soluble in water but dissolve in hot organic solvents. They are found in nature and have various applications in industry and research .
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of 7-Chloro-1-(methylamino)anthracene-9,10-dione involves several steps. One common route starts with the chlorination of anthraquinone, followed by amination to introduce the methylamino group. The final step is the introduction of the chloro substituent. Detailed reaction conditions and mechanisms can be found in the literature.
Industrial Production: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized using established processes. Researchers and manufacturers typically adapt existing methods to produce this compound when needed.
Analyse Des Réactions Chimiques
Reactivity: 7-Chloro-1-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction of the quinone moiety yields hydroquinones.
Substitution: Substituents can be introduced at different positions on the anthracene ring.
Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide).
Amination: Methylamine or other amine sources.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Major Products: The major products depend on the specific reaction conditions. For example, chlorination leads to the formation of 7-chloroanthraquinone, while amination introduces the methylamino group.
Applications De Recherche Scientifique
7-Chloro-1-(methylamino)anthracene-9,10-dione finds applications in various fields:
Chemistry: Used as a precursor for other anthraquinone derivatives.
Biology: Investigated for its biological activities, such as enzyme inhibition.
Medicine: Its potential therapeutic properties are still under exploration.
Industry: Although not widely used, it has applications in dye formulations and other chemical processes.
Mécanisme D'action
The exact mechanism by which 7-Chloro-1-(methylamino)anthracene-9,10-dione exerts its effects depends on the context. In biological systems, it may interact with specific molecular targets or pathways, but further research is needed to fully elucidate its mechanisms.
Comparaison Avec Des Composés Similaires
7-Chloro-1-(methylamino)anthracene-9,10-dione stands out due to its unique combination of chloro, methylamino, and hydroxy groups. Similar compounds include other anthraquinones, such as 1,3,6-trihydroxyanthraquinone (alizarin) and 1,3,8-trihydroxyanthraquinone (purpurin) .
Propriétés
Numéro CAS |
61100-56-9 |
|---|---|
Formule moléculaire |
C15H10ClNO2 |
Poids moléculaire |
271.70 g/mol |
Nom IUPAC |
7-chloro-1-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10ClNO2/c1-17-12-4-2-3-10-13(12)15(19)11-7-8(16)5-6-9(11)14(10)18/h2-7,17H,1H3 |
Clé InChI |
WEALJLQXRMIVCU-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


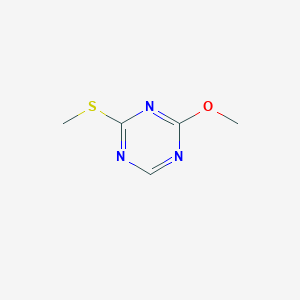

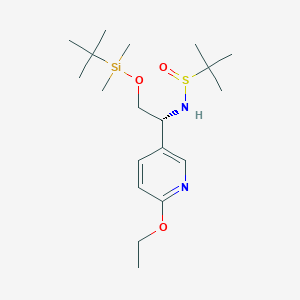

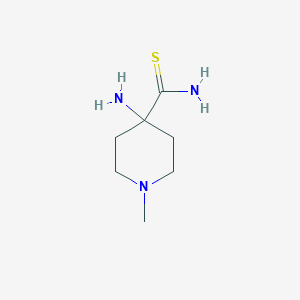
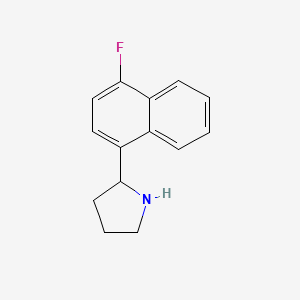
![3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13135346.png)
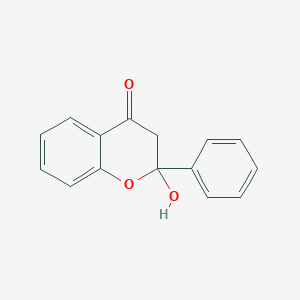
![1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole](/img/structure/B13135357.png)
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
